1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves the synthesis of the oxadiazole and thioether moieties separately, followed by their coupling to form the final product.
Starting Materials
4-nitrobenzoyl chloride, sodium azide, sodium hydride, 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole, 1-phenylethanone, triethylamine, N,N-dimethylformamide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole, a. Dissolve 4-nitrobenzoyl chloride in N,N-dimethylformamide and add sodium azide., b. Add sodium hydride to the mixture and stir for 30 minutes., c. Add 3-(pyrrolidin-1-ylsulfonyl)aniline and stir for 24 hours at room temperature., d. Filter the mixture and wash the solid with water and ethyl acetate., e. Dry the solid and recrystallize from ethyl acetate to obtain 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole., Step 2: Synthesis of 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone, a. Dissolve 1-phenylethanone in N,N-dimethylformamide and add triethylamine., b. Add 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole and stir for 24 hours at room temperature., c. Filter the mixture and wash the solid with water and ethyl acetate., d. Dry the solid and recrystallize from ethyl acetate to obtain 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone., Step 3: Synthesis of 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, a. Dissolve 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone in N,N-dimethylformamide., b. Add triethylamine and 1,2-dibromoethane and stir for 24 hours at room temperature., c. Filter the mixture and wash the solid with water and ethyl acetate., d. Dry the solid and recrystallize from ethyl acetate to obtain 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone.
properties
IUPAC Name |
1-phenyl-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-18(15-7-2-1-3-8-15)14-28-20-22-21-19(27-20)16-9-6-10-17(13-16)29(25,26)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJURDLKKKZULRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
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